Ivermectin B1a: A Comprehensive Technical Guide on its Chemical Properties and Structure
Ivermectin B1a: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin B1a is a macrocyclic lactone and the major component of the broad-spectrum antiparasitic agent, Ivermectin.[1][2] It is a semi-synthetic derivative of the avermectins, a class of compounds produced by the fermentation of the soil bacterium Streptomyces avermitilis.[3] This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to Ivermectin B1a, intended to serve as a foundational resource for research and development activities.
Chemical Structure and Properties
Ivermectin is a mixture of at least 80% 22,23-dihydroavermectin B1a (Ivermectin B1a) and not more than 20% 22,23-dihydroavermectin B1b (Ivermectin B1b).[1] The two components differ by a single methylene (B1212753) group at the C-26 position; Ivermectin B1a possesses a sec-butyl side chain, while Ivermectin B1b has an isopropyl group. The hydrogenation of the C22-C23 double bond of Avermectin B1a results in the formation of Ivermectin B1a.[1]
The chemical structure of Ivermectin B1a is presented below:
Figure 1: Chemical Structure of Ivermectin B1a
Caption: A simplified representation of the Ivermectin B1a structure.
Quantitative Chemical and Physical Properties
A summary of the key physicochemical properties of Ivermectin B1a is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C48H74O14 | [4][5] |
| Molecular Weight | 875.10 g/mol | [4] |
| Melting Point | 149-153 °C; 155 °C | [3][4] |
| Appearance | White solid | [4] |
| Solubility | ||
| In Water | Insoluble; ~4 µg/mL | [3][6] |
| In Organic Solvents | Soluble in methanol, DMSO, chloroform, ethanol, ethyl acetate, acetone, acetonitrile (B52724). | [4][5] |
| UV/Vis Maximum Absorption (λmax) | 245 nm | [5] |
| Purity (by HPLC) | >98% | [4] |
Experimental Protocols
Detailed methodologies for the characterization and quantification of Ivermectin B1a are crucial for research and quality control. Below are protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To separate and quantify Ivermectin B1a in a sample.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Primesep 100 mixed-mode column (150 mm x 4.6 mm, 5 µm particle size) or a Waters XBridge C18 column (150 mm x 4.6 mm, 5 µm).[4][7]
-
Mobile Phase: An isocratic mixture of water, acetonitrile (MeCN), and sulfuric acid (H2SO4) buffer, or a mixture of water/methanol/acetonitrile (15:34:51, v/v/v).[4][7]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Sample Preparation: A stock solution of Ivermectin B1a is prepared by dissolving it in a suitable solvent, which is then purged with an inert gas.[5] The stock solution is further diluted to create working standards and samples for analysis.
-
Data Analysis: The concentration of Ivermectin B1a is determined by comparing the peak area of the sample to a standard curve generated from known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Detection and Quantification
Objective: To achieve highly sensitive and specific detection and quantification of Ivermectin B1a, particularly in complex matrices like plasma.
Methodology:
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC system.
-
Chromatographic Separation:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and ammonium (B1175870) formate (B1220265) in water with formic acid.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode (ESI+).
-
Selected Reaction Monitoring (SRM): Monitoring for specific precursor-to-product ion transitions for Ivermectin B1a.
-
Ion Spray Voltage: 5500 V.
-
Drying Temperature: 450 °C.
-
-
Sample Preparation: For plasma samples, a protein precipitation step using acetonitrile is employed, followed by solid-phase extraction (SPE) for cleanup.
-
Data Analysis: Quantification is performed using an internal standard and a calibration curve.
Determination of Melting Point
Objective: To determine the temperature at which Ivermectin B1a transitions from a solid to a liquid phase.
Methodology:
-
Instrumentation: A differential scanning calorimeter (DSC) or a standard melting point apparatus.
-
Sample Preparation: A small amount of the purified, dry Ivermectin B1a powder is placed in a capillary tube or an aluminum pan.
-
Procedure (for DSC): The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset of the endothermic peak in the thermogram corresponds to the melting point.
Determination of Solubility
Objective: To determine the solubility of Ivermectin B1a in various solvents.
Methodology:
-
Shake-Flask Method:
-
An excess amount of Ivermectin B1a is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of Ivermectin B1a in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Ivermectin B1a and Glutamate-Gated Chloride Channels
Ivermectin B1a exerts its antiparasitic effect by acting as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[7] This binding leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, which ultimately causes paralysis and death of the parasite.
Caption: Mechanism of action of Ivermectin B1a on glutamate-gated chloride channels.
Experimental Workflow: HPLC Quantification of Ivermectin B1a
The following diagram illustrates a typical workflow for the quantification of Ivermectin B1a using High-Performance Liquid Chromatography.
References
- 1. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC Method For Analysis of Ivermectin on Primesep 100 column | SIELC Technologies [sielc.com]
